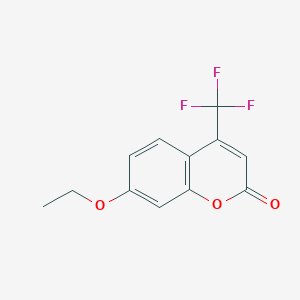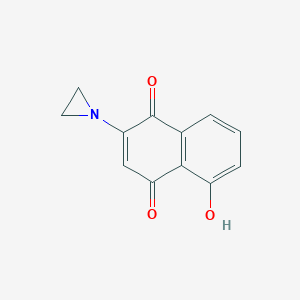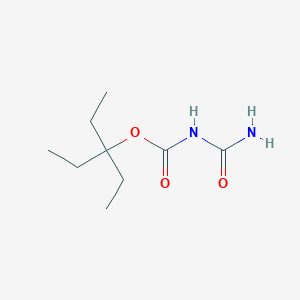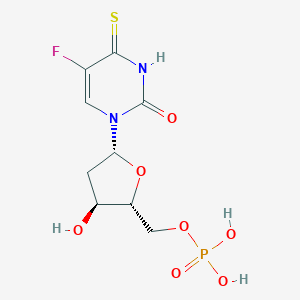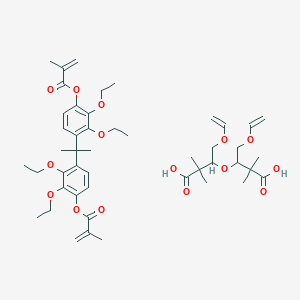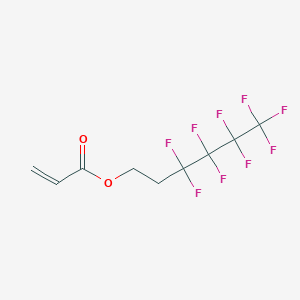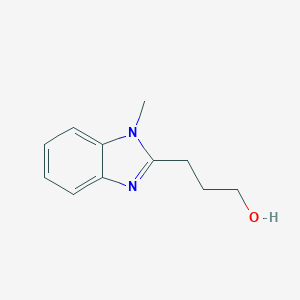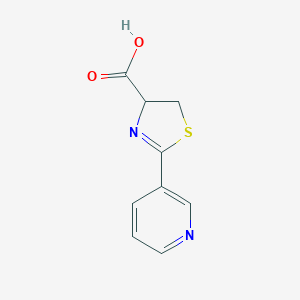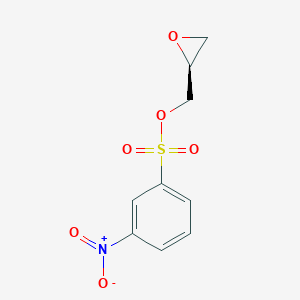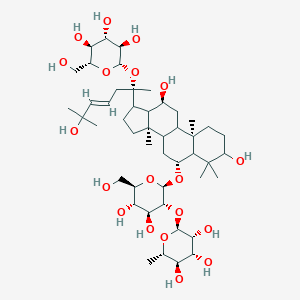
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside, also known as DPPG, is a natural triterpene glycoside that is found in various plant species. It has been extensively studied for its potential therapeutic applications due to its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has been shown to have a potential role in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase. It has also been shown to have a potential role in the treatment of diabetes by improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside in lab experiments is its natural origin. It is a natural compound that can be easily extracted from various plant species. It is also relatively easy to synthesize in the lab. However, one of the major limitations of using Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Future Directions
Include further investigation of its potential therapeutic applications, its mechanism of action, and optimization of its synthesis method.
Synthesis Methods
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside can be synthesized from the bark of various plant species such as Aglaia odorata and Dysoxylum binectariferum. The synthesis involves the extraction of the bark, followed by purification and isolation of the compound. The structure of Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside was confirmed by various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have a potential role in the treatment of Alzheimer's disease and diabetes.
properties
CAS RN |
125310-00-1 |
|---|---|
Product Name |
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside |
Molecular Formula |
C47H80O19 |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-6-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-20-30(52)33(55)36(58)40(61-20)65-38-35(57)32(54)27(19-49)64-42(38)62-25-17-23-22(46(7)15-11-28(51)44(4,5)39(25)46)16-24(50)29-21(10-14-45(23,29)6)47(8,13-9-12-43(2,3)60)66-41-37(59)34(56)31(53)26(18-48)63-41/h9,12,20-42,48-60H,10-11,13-19H2,1-8H3/b12-9+/t20-,21-,22?,23?,24-,25+,26+,27+,28?,29?,30-,31+,32+,33+,34-,35-,36+,37+,38+,39?,40-,41-,42+,45+,46+,47-/m0/s1 |
InChI Key |
YZQKYCBDJBBTDZ-WFTANQRUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(C/C=C/C(C)(C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(CC=CC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(CC=CC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
synonyms |
dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside majoroside F6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




